2-(Benzylideneamino)phenol;2,4,6-trinitrophenol
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Overview
Description
2-(Benzylideneamino)phenol: and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications2-(Benzylideneamino)phenol is an organic compound known for its applications in organic synthesis and as a ligand in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)phenol: can be synthesized through the condensation reaction of benzaldehyde with 2-aminophenol under acidic or basic conditions . The reaction typically involves mixing equimolar amounts of benzaldehyde and 2-aminophenol in a suitable solvent, such as ethanol, and heating the mixture to reflux.
2,4,6-trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid . The reaction involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol. This process requires careful control of temperature and reaction conditions to avoid the formation of undesired by-products .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using mixed acid (a combination of nitric acid and sulfuric acid) in continuous reactors . The process is highly exothermic and requires efficient cooling and safety measures to prevent explosions.
Chemical Reactions Analysis
2-(Benzylideneamino)phenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
2,4,6-trinitrophenol: undergoes:
Reduction: It can be reduced to form picramic acid.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong bases.
Scientific Research Applications
2-(Benzylideneamino)phenol: is used in:
Coordination Chemistry: As a ligand to form metal complexes.
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
2,4,6-trinitrophenol: has applications in:
Explosives: Used in military and industrial explosives.
Dyes: Historically used as a yellow dye.
Antiseptics: Used in medical applications for its antiseptic properties.
Mechanism of Action
2-(Benzylideneamino)phenol: acts as a ligand by coordinating with metal ions through its nitrogen and oxygen atoms, forming stable complexes .
2,4,6-trinitrophenol: exerts its explosive effects through rapid decomposition, releasing gases and heat. The nitro groups in the molecule are responsible for its high reactivity and explosive nature .
Comparison with Similar Compounds
2-(Benzylideneamino)phenol: can be compared with other Schiff bases, such as 2-(benzylideneamino)aniline and 2-(benzylideneamino)thiophenol , which have similar structures but different substituents on the aromatic ring .
2,4,6-trinitrophenol: is similar to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol , but it is more acidic and has a higher explosive potential due to the presence of three nitro groups .
Properties
CAS No. |
106113-98-8 |
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Molecular Formula |
C19H14N4O8 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(benzylideneamino)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H11NO.C6H3N3O7/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10,15H;1-2,10H |
InChI Key |
LOSJAVICDVIBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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